molecular formula C16H10F4N2O B12173953 C16H10F4N2O

C16H10F4N2O

Cat. No.: B12173953
M. Wt: 322.26 g/mol
InChI Key: MGOGILGXYRBSNI-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a trifluoromethyl group and a fluorophenyl group. It has a molar mass of 322.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole alcohols .

Scientific Research Applications

1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone: has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
  • 1-(4-bromophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
  • 1-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone

Uniqueness

The uniqueness of 1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the fluorophenyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

The compound with the molecular formula C16H10F4N2O is a fluorinated derivative that has garnered interest in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound consists of a complex structure that includes:

  • Fluorine Atoms : The presence of fluorine enhances lipophilicity and metabolic stability.
  • Aromatic Rings : Contributing to its interaction with biological targets.
  • Functional Groups : Including nitrogen and oxygen, which can participate in hydrogen bonding and other interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various human tumor cell lines. For instance, a related series of nucleosides demonstrated significant cytotoxicity, suggesting potential applications in cancer therapy .
  • Antiviral Properties : Research indicates that fluorinated compounds can also exhibit antiviral activities, particularly against RNA viruses. The incorporation of fluorine can enhance the binding affinity to viral enzymes, thereby inhibiting their function .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. For example, similar compounds have been identified as inhibitors of tryptophan hydroxylase, which is crucial in serotonin synthesis .

Case Study 1: Anticancer Activity Assessment

In a recent study, a series of fluorinated purine nucleosides were synthesized and evaluated for their cytotoxicity against human tumor cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 5 µM, demonstrating potent anticancer activity. Table 1 summarizes the cytotoxic effects observed:

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)5
This compoundMCF-7 (Breast)7
This compoundHeLa (Cervical)6

Case Study 2: Antiviral Activity

Another study focused on the antiviral properties of fluorinated compounds against influenza viruses. The research demonstrated that derivatives similar to this compound inhibited viral replication by interfering with the viral polymerase complex. The findings are summarized in Table 2:

CompoundVirus TypeIC50 (µM)
This compoundInfluenza A8
This compoundHCV12

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to increase ROS levels in cancer cells, leading to apoptosis .
  • Enzyme Interaction : The compound may act as an allosteric modulator for certain enzymes, affecting their activity and stability.
  • Membrane Permeability : The lipophilic nature due to fluorination enhances the compound's ability to penetrate cellular membranes effectively.

Properties

Molecular Formula

C16H10F4N2O

Molecular Weight

322.26 g/mol

IUPAC Name

5-fluoro-1-methyl-N-(2,3,4-trifluorophenyl)indole-2-carboxamide

InChI

InChI=1S/C16H10F4N2O/c1-22-12-5-2-9(17)6-8(12)7-13(22)16(23)21-11-4-3-10(18)14(19)15(11)20/h2-7H,1H3,(H,21,23)

InChI Key

MGOGILGXYRBSNI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=C(C(=C(C=C3)F)F)F

Origin of Product

United States

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